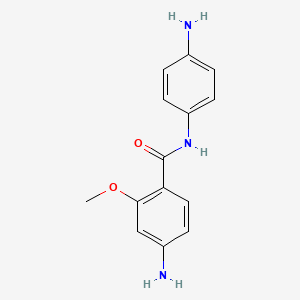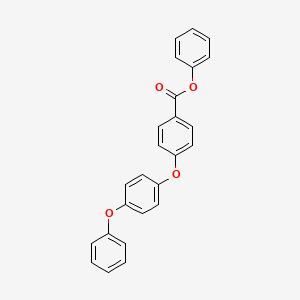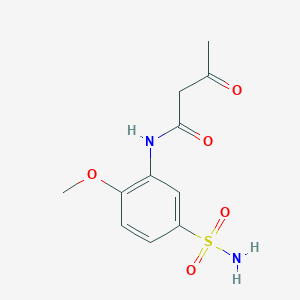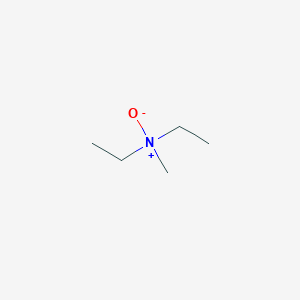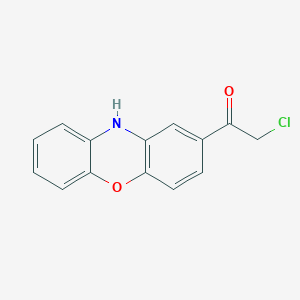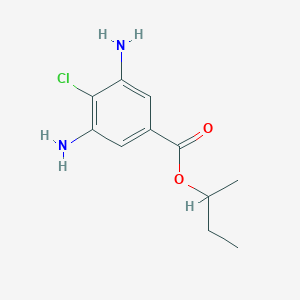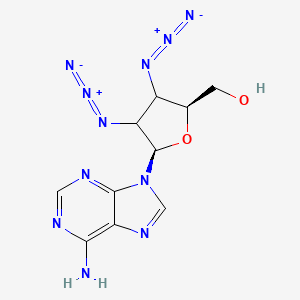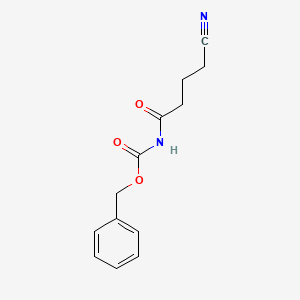
Benzyl (4-cyanobutanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (4-cyanobutanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a benzyl group, a cyanobutanoyl group, and a carbamate functional group. It is a white solid that is soluble in organic solvents and moderately soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-cyanobutanoyl)carbamate typically involves the reaction of benzyl chloroformate with 4-cyanobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of carbamates often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts can facilitate the synthesis of carbamates under mild conditions . This method avoids over-alkylation and provides high yields.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (4-cyanobutanoyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl-free carbamates.
Substitution: Substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Benzyl (4-cyanobutanoyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl (4-cyanobutanoyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and inert to various reaction conditions . This protection allows for selective reactions on other functional groups in the molecule. The carbamate can be removed under specific conditions, such as acidic hydrolysis or catalytic hydrogenation, to regenerate the free amine .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the cyanobutanoyl group.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removable with strong acid.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removable with a base.
Uniqueness: Benzyl (4-cyanobutanoyl)carbamate is unique due to the presence of the cyanobutanoyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required .
Propriétés
Numéro CAS |
114659-64-2 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
benzyl N-(4-cyanobutanoyl)carbamate |
InChI |
InChI=1S/C13H14N2O3/c14-9-5-4-8-12(16)15-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8,10H2,(H,15,16,17) |
Clé InChI |
BINNOJCVLGSWSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
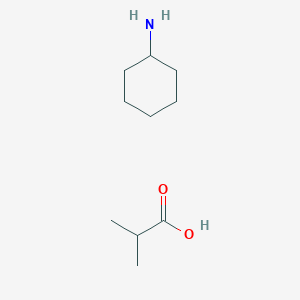
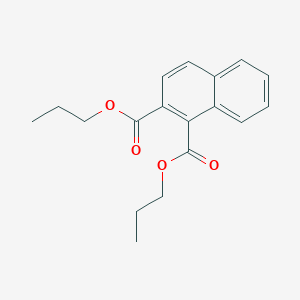

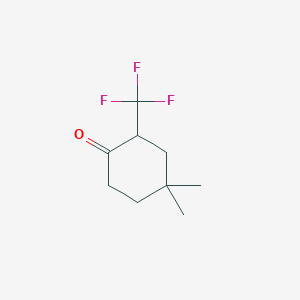
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
